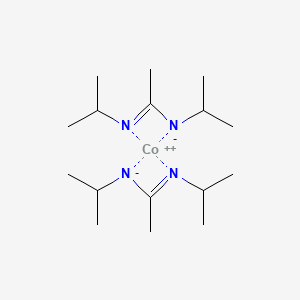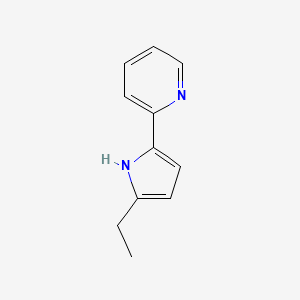
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole is an organic molecule that is a member of the heterocyclic compounds family. It is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. It is a colorless liquid and has a molecular weight of 180.26 g/mol. It is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a laboratory research tool.
Mecanismo De Acción
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole acts as a competitive inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from binding to its substrate. This prevents the enzyme from performing its normal function.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to have an anti-inflammatory effect and to have an inhibitory effect on the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it is highly soluble in water, making it easy to use in a variety of experiments. A limitation is that it is not very stable, so it must be used quickly in experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole. One potential direction is to further explore its mechanism of action, as it is still not fully understood. Another potential direction is to explore its potential uses in drug development, as its inhibitory effects on enzymes could be useful in the development of new drugs. Additionally, further research could be done to explore its potential as an anti-inflammatory agent and its potential for use in cancer treatments. Finally, further research could also be done to explore its potential as an intermediate in the synthesis of other compounds.
Métodos De Síntesis
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a strong base. This reaction produces an ether and an alkyl halide, which can then be converted to the desired product. Other methods of synthesis include the use of catalysts and the use of microwave irradiation.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a laboratory research tool. It is used in the study of the structure and function of proteins, as well as in the study of enzyme activities and drug metabolism. It is also used in the study of molecular recognition and in the development of new drugs.
Propiedades
IUPAC Name |
2-ethyl-5-(4-methoxyphenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-11-6-9-13(14-11)10-4-7-12(15-2)8-5-10/h4-9,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNGJNYYUNWTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)




